

A Comparative Guide to the Biological Activity of Pyridine-3,5-diamine Analogues

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Compound of Interest

Compound Name: *pyridine-3,5-diamine*

Cat. No.: *B152807*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogues of **pyridine-3,5-diamine**. While direct experimental data on the biological activity of the parent compound, **pyridine-3,5-diamine**, is limited in the reviewed literature, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The biological activities of **pyridine-3,5-diamine** analogues are diverse, with significant findings in antimalarial, antimicrobial, and antiproliferative research. The following tables summarize the quantitative data for representative analogues.

Table 1: Antimalarial Activity of Pyridine Analogues

| Compound | Target/Strain | Assay Type | IC50 (nM) | Reference |
|---|---|-------------------------------|------------------|-----------|
| 3,5-Diaryl-2-aminopyrazine Analogue (Compound 4) | Plasmodium falciparum K1 (multidrug-resistant) | In vitro antiplasmodial assay | 8.4 | [1] |
| 3,5-Diaryl-2-aminopyrazine Analogue (Compound 4) | Plasmodium falciparum NF54 (sensitive) | In vitro antiplasmodial assay | 10 | [1] |
| Pyridine-based chalcone A | Plasmodium falciparum 3D7 | In vitro antimalarial assay | 0.48 µg/mL | [2] |
| Pyridine-based chalcone A | Plasmodium falciparum FCR3 | In vitro antimalarial assay | 0.31 µg/mL | [2] |
| Hybrid pyridine substituted pyrazole 1,3,5-triazine (7s258) | Plasmodium falciparum 3D7 (chloroquine-sensitive) | In vitro antimalarial assay | 32.74 - 46.80 µM | [3] |
| Hybrid pyridine substituted pyrazole 1,3,5-triazine (7s5) | Plasmodium falciparum Dd2 (chloroquine-resistant) | In vitro antimalarial assay | 28.05 - 54.95 µM | [3] |

Table 2: Antimicrobial Activity of Pyridine Analogues

| Compound | Microorganism | Assay Type | MIC (µg/mL) | Reference |
|--|------------------|---------------------|-----------------------------------|-----------|
| Pyridine derivative 17d | Fungus ATCC 9763 | Antifungal assay | 8 | [4] |
| Imidazo[4,5-b]pyridine derivative 14 | E. coli | Antibacterial assay | 32 µM | [5][6] |
| N-alkylated pyridine-based organic salt 66 | S. aureus | Antibacterial assay | 56 ± 0.5% inhibition at 100 µg/mL | [7] |
| N-alkylated pyridine-based organic salt 66 | E. coli | Antibacterial assay | 55 ± 0.5% inhibition at 100 µg/mL | [7] |

Table 3: Antiproliferative Activity of Pyridine Analogues

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---------------------------|-------------------------|-------------|-----------|
| Imidazo[4,5-b]pyridine derivative 10 | Colon carcinoma (SW620) | Antiproliferative assay | 0.4 | [5][6] |
| Imidazo[4,5-b]pyridine derivative 14 | Colon carcinoma (SW620) | Antiproliferative assay | 0.7 | [5][6] |
| p-hydroxy substituted imidazo[4,5-b]pyridine 13 | Various cancer cell lines | Antiproliferative assay | 1.45 - 4.25 | [8] |
| N-methyl substituted imidazo[4,5-b]pyridine 19 | Various cancer cell lines | Antiproliferative assay | 1.45 - 1.90 | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimalarial Activity Assays

1. In Vitro IC50 Determination using SYBR Green I^[9]

- **Parasite Culture:** *P. falciparum* strains are cultured in RPMI 1640 medium supplemented with AlbuMAX or human serum at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂). ^[10] Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
- **Compound Plating:** Test compounds are serially diluted in culture medium in a 96-well plate.
- **Assay Initiation:** Synchronized ring-stage parasites are added to the wells to a final parasitemia of 0.5-1% and a final hematocrit of 2%.
- **Incubation:** Plates are incubated for 72 hours under standard culture conditions.
- **Lysis and Staining:** Red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
- **Data Acquisition:** Fluorescence is read using a microplate reader, and IC₅₀ values are calculated by plotting the fluorescence intensity against the log of the drug concentration.

2. In Vivo 4-Day Suppressive Test^[9]

- **Animal Model:** Groups of 5 mice (e.g., Swiss Webster) are used per treatment condition.
- **Infection:** On day 0, mice are infected intraperitoneally with 1×10^7 *Plasmodium berghei* parasitized red blood cells.
- **Treatment:** The test compound is administered orally or via another desired route once daily for four consecutive days (day 0 to day 3).
- **Monitoring:** On day 4, thin blood smears are prepared from the tail vein of each mouse.
- **Parasitemia Determination:** Smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy. The percent suppression of parasitemia is calculated relative to a vehicle-treated control group.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method[11][12]

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- **Compound Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Controls:** Positive (microorganism and broth), negative (broth only), and sterility (broth with compound but no microorganism) controls are included.
- **Incubation:** The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Agar Well Diffusion Method[11]

- **Plate Preparation:** A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.
- **Well Creation:** Sterile wells are punched into the agar.
- **Compound Application:** A fixed volume of the test compound solution is added to each well.
- **Incubation:** The plate is incubated under appropriate conditions.
- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well where microbial growth is inhibited is measured. The size of the zone correlates with the susceptibility of the microorganism to the compound.

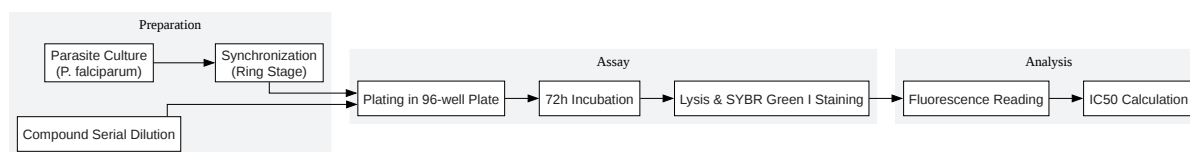
Antiproliferative Activity Assay

MTT Assay[4][13][14][15]

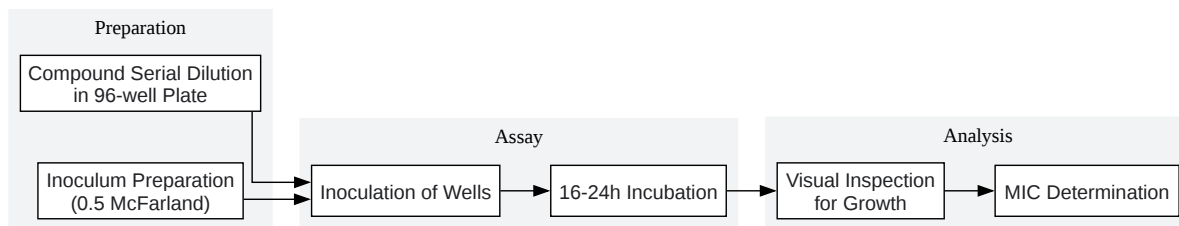
- **Cell Seeding:** Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- **Absorbance Reading:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
- **Data Analysis:** Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Mandatory Visualization

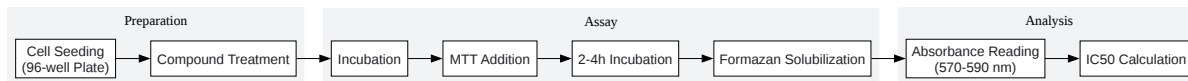
The following diagrams illustrate key experimental workflows and a known signaling pathway affected by certain pyridine derivatives.



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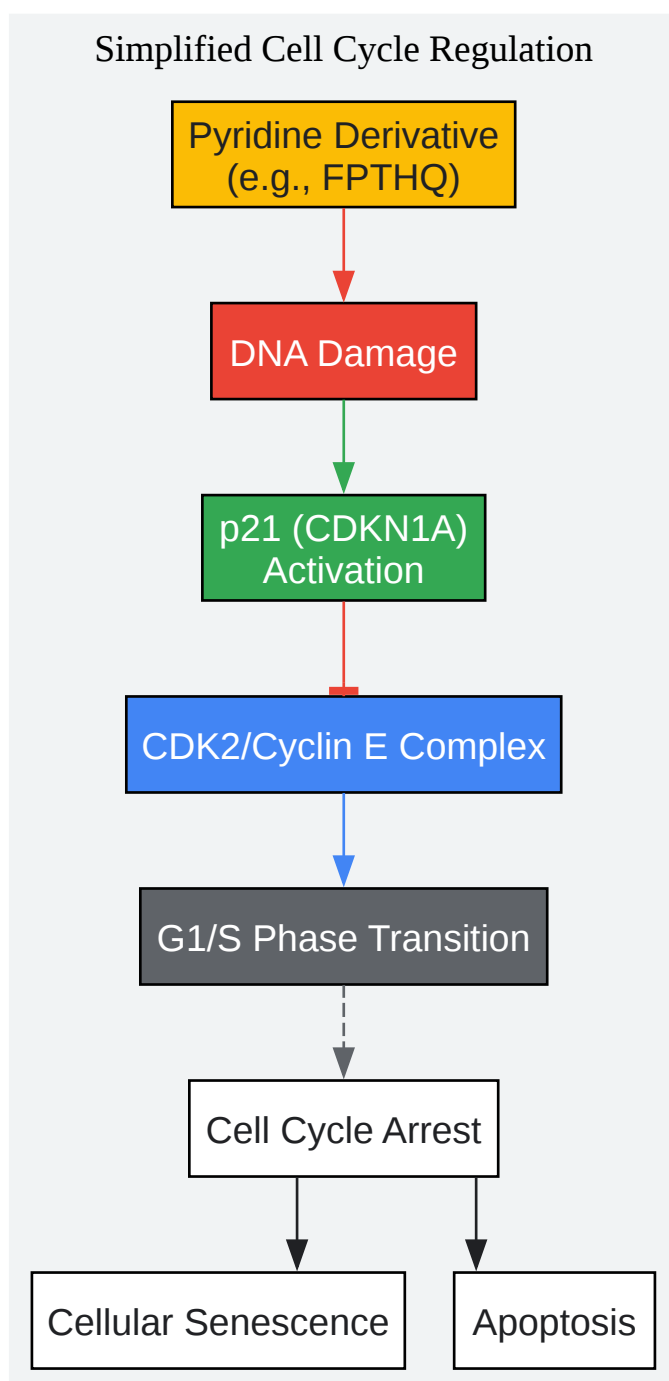
In Vitro Antimalarial Assay Workflow.

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Antimicrobial MIC Assay Workflow.

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MTT Antiproliferative Assay Workflow.



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p21/CDK2 Signaling Pathway.

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